molecular formula C8H7F3O2 B147642 2-(2,2,2-Trifluoroethoxy)phenol CAS No. 160968-99-0

2-(2,2,2-Trifluoroethoxy)phenol

Cat. No.: B147642
CAS No.: 160968-99-0
M. Wt: 192.13 g/mol
InChI Key: VDWGLBLCECKXRU-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)phenol is an organic compound with the chemical formula C8H7F3O2. It features a benzene ring substituted with a trifluoroethoxy group and a hydroxyl group.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)phenol has several applications in scientific research:

Safety and Hazards

2-(2,2,2-Trifluoroethoxy)phenol is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-(2,2,2-Trifluoroethoxy)phenol plays a significant role in biochemical reactions. It is a reactant used for the preparation of phenyl acetate compounds with short sedative and hypnotic effects . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of phenyl acetate compounds, which are known for their sedative properties . The nature of these interactions involves the formation of stable complexes with the target biomolecules, leading to the desired biochemical effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis by regulating carcinogen metabolism, ontogenesis, and cell cycle arrest . Additionally, it suppresses cell adhesion and DNA binding, proliferation, migration, and blocks signaling pathways, thereby impacting cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms stable complexes with target enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . This results in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, but its degradation products can have different biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits sedative and hypnotic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. At high doses, this compound can cause adverse effects, including changes in behavior and physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and subsequent biochemical effects . The compound’s metabolism can influence metabolic flux and metabolite levels, leading to changes in cellular function and overall biochemical responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . This distribution pattern is crucial for the compound’s effectiveness in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with target biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(2,2,2-Trifluoroethoxy)phenol can be achieved through several synthetic routes. One common method involves the reaction of phenol with 2,2,2-trifluoroethanol in the presence of an alkali catalyst . Another method involves the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction, diazotization, and hydroxy decomposition .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include maintaining appropriate temperatures, using suitable solvents, and employing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(2,2,2-Trifluoroethoxy)phenol is unique due to the presence of both a trifluoroethoxy group and a hydroxyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGLBLCECKXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517688
Record name 2-(2,2,2-Trifluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160968-99-0
Record name 2-(2,2,2-Trifluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (3.83 g) in dry methylene chloride (50 ml) was added boron tribromide (3.1 ml) with stirring under ice cooling, and the mixture was reacted for 30 minutes. The reaction mixture was poured into an aqueous sodium bicarbonate solution (500 ml), and the mixture was extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by medium pressure liquid column chromatography on silica gel using a mixture of hexane and diethyl ether (20/1) as eluent to give 2.37 g of 2-(2,2,2-trifluoroethoxy)phenol melting at 49°-50° C.
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Boron tribromide (2.8 ml, 0.03 mole) was added to a solution of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (X) (6.0 g, 0.03 mole) in methylene chloride (90 ml) with stirring below −10° C. Reaction was stirred at −10 to −20° C. for 30 minutes. The reaction mixture was quenched using aqueous sodium bicarbonate solution. Organic layer was separated, washed with water and dried over sodium sulphate. The solvent was evaporated under reduced pressure to give 4.0 g of (XI) as oil. Purity (by GC)=95%.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of catechol (5 g, 0.045 moles) in dimethylsulfoxide (25 ml) were added, potassium carbonate (12.55 g, 0.09 mole) and 2,2,2-trifluoroethyl iodide (4.77 g, 0.023 mole) under stirring. The reaction mixture was stirred vigorously at 120° C. for 6 hours. Water (150 ml) was added to the reaction mixture and the mixture was extracted in Toluene (250 ml). Organic layer was washed with 1 N Sodium hydroxide solution (150 ml), followed by brine wash. The extract was dried over sodium sulphate. The solvent was evaporated under reduced pressure to give 4.0 g of (XI) as oil. Purity (by GC)=96%
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.55 g
Type
reactant
Reaction Step Two
Quantity
4.77 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for producing 2-(2,2,2-Trifluoroethoxy)phenol?

A1: A recent study [] describes a novel method for synthesizing this compound. This method utilizes nitrochlorobenzene as the starting material and involves a multi-step process:

    Q2: Are there any alternative synthetic approaches for 2-[2,2,2(trifluoroethoxy)-phenoxy ethanol?

    A2: Yes, a different approach for synthesizing a related compound, 2-[2,2,2(trifluoroethoxy)-phenoxy ethanol, has been reported []. This method involves a one-step condensation reaction between 2-[2,2,2(trifluoroethoxy)-phenol and ethylene carbonate in the presence of an alkali and an organic solvent. This method boasts a high yield (over 96%) and high purity (over 98%) of the desired product.

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